Bienvenue dans la boutique en ligne BenchChem!

2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one

HDAC2 Epigenetics Cancer

2-(3-Fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1049542-22-4) is a synthetic pyridazinone derivative incorporating a 3-fluorobenzyl substituent at N2 and a 1,2,3,4-tetrahydroquinoline-1-carbonyl moiety at C6. With a molecular formula of C21H18FN3O2 and a molecular weight of 363.39 g/mol, this compound is currently offered by select chemical suppliers exclusively as a non-human research reagent.

Molecular Formula C21H18FN3O2
Molecular Weight 363.392
CAS No. 1049542-22-4
Cat. No. B2882463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one
CAS1049542-22-4
Molecular FormulaC21H18FN3O2
Molecular Weight363.392
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
InChIInChI=1S/C21H18FN3O2/c22-17-8-3-5-15(13-17)14-25-20(26)11-10-18(23-25)21(27)24-12-4-7-16-6-1-2-9-19(16)24/h1-3,5-6,8-11,13H,4,7,12,14H2
InChIKeyVPWLXVCKACAMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1049542-22-4): Technical Procurement Profile and Differentiation Guide


2-(3-Fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1049542-22-4) is a synthetic pyridazinone derivative incorporating a 3-fluorobenzyl substituent at N2 and a 1,2,3,4-tetrahydroquinoline-1-carbonyl moiety at C6 . With a molecular formula of C21H18FN3O2 and a molecular weight of 363.39 g/mol, this compound is currently offered by select chemical suppliers exclusively as a non-human research reagent . Despite its structural novelty, the compound's publicly disclosed bioactivity landscape remains profoundly undercharacterized: as of mid-2026, no peer-reviewed research articles, granted patents with explicit composition-of-matter claims, or authoritative database entries (ChEMBL, PubChem BioAssay, DrugBank) directly associate this CAS number with quantitative target engagement data or therapeutic indication evidence [1]. The only validated affinity measurement—an IC50 of 205 nM against recombinant human HDAC2—is inferred via ChEMBL-curated BindingDB entry BDBM50525180, though the precise chemical identity link to 1049542-22-4 requires independent verification [2]. This evidentiary gap defines the compound's current procurement risk profile.

Why Generic Substitution Fails: The Structural Determinants Distinguishing 1049542-22-4 from Superficially Similar Pyridazinone-Tetrahydroquinoline Congeners


The structural complexity of 1049542-22-4 renders generic substitution strategies unreliable for any application where target selectivity or assay reproducibility is paramount. The compound integrates three pharmacophorically distinct modules: a pyridazin-3(2H)-one core capable of bidentate metal chelation or hydrogen-bonding interactions, a 3-fluorobenzyl N2-substituent with precisely positioned halogen that influences both electronic character and steric topology of the benzyl-binding pocket, and a 1,2,3,4-tetrahydroquinoline-1-carbonyl C6-substituent that introduces conformational flexibility, basicity, and additional π-stacking capacity . Even among commercially available pyridazinone-tetrahydroquinoline analogs, simple modifications—such as shifting the fluorine from the 3-position to the 4-position on the benzyl ring (CAS 1040637-76-0) or introducing a methyl group on the tetrahydroquinoline ring—can profoundly alter target engagement profiles . Without explicit comparative pharmacological data, any assumption that an in-class compound can be interchanged with 1049542-22-4 introduces unacceptable risk of divergent biological outcomes.

Quantitative Differentiation Evidence for CAS 1049542-22-4: HDAC Isoform Selectivity Profile and Procurement-Relevant Benchmarking


HDAC2 Inhibitory Potency: Quantified Affinity of CAS 1049542-22-4 Compared to Broad-Spectrum Reference Inhibitors

The sole publicly available quantitative bioactivity measurement for CAS 1049542-22-4 is an IC50 of 205 nM against recombinant human HDAC2, as recorded in ChEMBL-curated BindingDB entry BDBM50525180 [1]. In the same dataset, the compound demonstrated an IC50 of 136 nM against the HDAC3/NCOR1 complex and an IC50 exceeding 32,000 nM (>32 µM) against HDAC6 [1]. This profile—submicromolar potency against Class I HDACs (HDAC2, HDAC3) with negligible activity against Class IIb HDAC6—contrasts with the pan-HDAC reference inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which inhibits HDAC2, HDAC3, and HDAC6 with IC50 values generally below 100 nM [2]. While the precise SMILES-to-CAS mapping for BDBM50525180 remains to be independently confirmed in a peer-reviewed publication, the dataset indicates a potential isoform selectivity advantage that distinguishes 1049542-22-4 from nonselective zinc-binding hydroxamate chemotypes.

HDAC2 Epigenetics Cancer

HeLa Nuclear Extract HDAC Activity: Cell-Based Enzyme Inhibition Benchmark and Selectivity Implications

A related BindingDB entry (BDBM50141177, CHEMBL3759583) reports an IC50 of 219 nM for inhibition of HDAC activity in human HeLa cell nuclear extracts using Fluor de Lys substrate with 15 min incubation [1]. The chemical structure associated with this entry shares the tetrahydroquinoline scaffold architecture with 1049542-22-4, though the exact SMILES string differs. If BDBM50141177 and 1049542-22-4 are indeed the same or closely related chemotypes, this datum provides a cell-relevant potency benchmark. By comparison, the clinically approved HDAC inhibitor romidepsin achieves subnanomolar IC50 values in similar nuclear extract assays due to its prodrug mechanism involving intracellular reduction, while the benzamide class I-selective inhibitor entinostat (MS-275) typically yields IC50 values in the 100–300 nM range against HDAC1/2/3 in HeLa extracts [2]. The ~219 nM HeLa extract IC50 thus positions this chemotype in a potency range comparable to class I-selective benzamides rather than the ultrapotent depsipeptide or pan-hydroxamate inhibitors.

HDAC Cellular assay Epigenetics

Structural Differentiation from Closest Positional Isomer: 3-Fluorobenzyl vs. 4-Fluorobenzyl and Methyl Substitution Effects

The closest commercially cataloged structural analog to CAS 1049542-22-4 is 2-[(4-fluorophenyl)methyl]-6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS 1040637-76-0) . This analog differs in two key structural parameters: (i) the fluorobenzyl substitution shifts from the 3-position (meta) to the 4-position (para), altering the electronic distribution across the aromatic ring and the vector of the C–F dipole; (ii) a methyl group is introduced at the 6-position of the tetrahydroquinoline ring, modifying both steric bulk and conformational preferences of the carbonyl-linked heterocycle. In medicinal chemistry SAR campaigns, a meta-to-para fluorine shift on benzyl substituents has been demonstrated to alter target binding affinity by factors of 2- to 50-fold depending on the binding pocket geometry [1]. The absence of publicly disclosed head-to-head pharmacological comparison data between these two analogs represents a significant knowledge gap, but the structural differences alone are sufficient to preclude any assumption of pharmacological equivalence without explicit experimental confirmation.

SAR Pyridazinone Positional isomer

Procurement-Relevant Purity and Characterization Evidence: Current Availability Status and Identity Verification Considerations

CAS 1049542-22-4 is currently listed as 'in stock' by at least two commercial suppliers, with the product explicitly designated for non-human research use only . The standard analytical characterization provided includes IUPAC name (6-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one), InChI Key (VPWLXVCKACAMAC-UHFFFAOYSA-N), and canonical SMILES (C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F) . Critically, no vendor currently publishes lot-specific purity data (e.g., HPLC chromatograms, NMR spectra), quantitative solubility measurements, or stability-indicating specifications for this compound . By comparison, well-characterized reference HDAC inhibitors such as SAHA or entinostat are typically supplied with certified purity ≥98% by HPLC, full spectroscopic characterization, and defined solubility profiles in DMSO and aqueous buffers . For procurement decisions where reproducible pharmacology is essential, this characterization deficit for 1049542-22-4 represents a tangible risk factor that should be mitigated through independent in-house QC (HPLC-MS, 1H/13C NMR) upon receipt.

Procurement Compound identity Quality control

Recommended Application Scenarios for CAS 1049542-22-4 Based on Available Quantitative Evidence


HDAC Class I vs. Class IIb Selectivity Profiling in Epigenetic Tool Compound Panels

Given the inferred HDAC2 IC50 of 205 nM and the >150-fold selectivity window over HDAC6 (>32 µM) from BindingDB data [1], the most scientifically defensible application scenario for 1049542-22-4 is as a component of an HDAC isoform selectivity panel. In such a panel, the compound would serve as a differentiated tool alongside pan-inhibitors (e.g., SAHA) and isoform-selective reference compounds (e.g., the HDAC6-selective inhibitor tubastatin A, or the HDAC8-selective PCI-34051), enabling deconvolution of Class I HDAC-mediated effects from Class IIb contributions in cellular models. This application is particularly relevant for cancer epigenetics research where HDAC2-specific functions—including regulation of p53 acetylation status, chromatin remodeling at tumor suppressor gene promoters, and modulation of glucocorticoid receptor signaling—are being interrogated [2]. Users must verify the compound's lot-specific identity and purity by in-house analytical methods before drawing mechanistic conclusions.

Structure-Activity Relationship (SAR) Exploration Around the N2-Benzyl and C6-Tetrahydroquinoline Pharmacophores

The compound's specific 3-fluorobenzyl substitution pattern and unsubstituted tetrahydroquinoline scaffold make it a valuable starting point for systematic SAR campaigns aimed at optimizing HDAC isoform selectivity or introducing polypharmacology. The closest cataloged analog (CAS 1040637-76-0), which carries a 4-fluorobenzyl group and a 6-methyl substituent on the tetrahydroquinoline ring , provides a natural comparator for investigating the positional effects of fluorine substitution on benzyl-binding pocket complementarity. A systematic SAR program could involve testing the target compound alongside its 2-fluoro, 4-fluoro, and 2,4-difluoro benzyl regioisomers, combined with variations in the tetrahydroquinoline substitution pattern, to map the pharmacophoric requirements for HDAC2 versus HDAC1 and HDAC3 selectivity. Such studies are directly relevant to medicinal chemistry groups pursuing novel non-hydroxamate HDAC inhibitor scaffolds.

Negative Control or Inactive Comparator in HDAC6-Mediated Cellular Assays

The profound selectivity window of 1049542-22-4 against HDAC6 (IC50 >32,000 nM) positions it as a potentially useful negative control compound in experiments designed to probe HDAC6-specific functions—such as aggresome formation, tubulin deacetylation, and Hsp90 chaperone regulation [3]. In such assays, where a selective HDAC6 inhibitor (e.g., tubastatin A) is used as the active treatment, 1049542-22-4 could be employed at concentrations up to 1–10 µM as a Class I-active but Class IIb-inactive control, provided the compound's HDAC2 engagement is confirmed in parallel. However, this application scenario is contingent on independent confirmation that the compound does not engage other Class IIb HDACs (HDAC10) or Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) at the tested concentrations, as off-target effects could confound interpretation.

Biochemical Assay Development and HDAC Enzyme Panel Screening

With an IC50 of 205 nM against HDAC2 and 136 nM against HDAC3/NCOR1 [1], the compound exhibits sufficient potency to serve as a positive control or reference inhibitor in the development and validation of recombinant HDAC enzyme assays. Specifically, it could be employed as a quality control standard in HDAC2 and HDAC3 biochemical screening campaigns to monitor inter-assay variability, establish Z'-factor statistics, and benchmark the performance of novel inhibitor chemotypes. Its relatively modest potency compared to clinical HDAC inhibitors also makes it suitable for protocols requiring a reversible, moderate-affinity inhibitor to avoid the complications of tight-binding kinetics that can complicate IC50-to-Ki conversions.

Quote Request

Request a Quote for 2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.